molecular formula C10H10N4 B4415049 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine

5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine

Cat. No. B4415049
M. Wt: 186.21 g/mol
InChI Key: GMJLTZBWZUYHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine, also known as DMPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPPT is a heterocyclic compound that contains a triazine ring and a pyridine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is not fully understood, but it is believed to involve the inhibition of the enzyme nitrate reductase, which is involved in the nitrogen metabolism of plants. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine may also act as an antioxidant and protect cells from oxidative damage.
Biochemical and Physiological Effects:
5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been shown to have various biochemical and physiological effects, including the enhancement of plant growth and yield, the improvement of nitrogen utilization in plants, the reduction of inflammation, and the protection of cells from oxidative damage. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is its high cost, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine, including its use in the development of new agricultural products, the investigation of its anti-inflammatory and neuroprotective effects, and the synthesis of new metal-organic frameworks using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine as a ligand. Further studies are needed to fully understand the mechanism of action of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine and its potential applications in various fields.

Scientific Research Applications

5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been shown to enhance the growth and yield of crops, and it can also improve the efficiency of nitrogen utilization in plants. In medicine, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been studied for its potential as an anti-inflammatory agent, and it has also been shown to have neuroprotective effects. In material science, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been used as a ligand for the synthesis of metal-organic frameworks.

properties

IUPAC Name

5,6-dimethyl-3-pyridin-4-yl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-3-5-11-6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJLTZBWZUYHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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